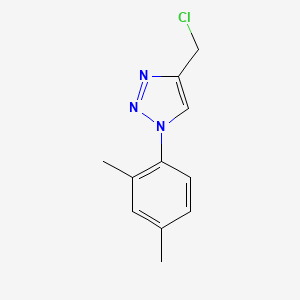![molecular formula C11H13N3O B1467414 [1-(4-etilfenil)-1H-1,2,3-triazol-4-il]metanol CAS No. 1126635-77-5](/img/structure/B1467414.png)
[1-(4-etilfenil)-1H-1,2,3-triazol-4-il]metanol
Descripción general
Descripción
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a triazole ring substituted with a 4-ethylphenyl group and a methanol group
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Bioconjugation: The triazole ring is stable and bioorthogonal, making it useful in bioconjugation techniques for labeling biomolecules.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
Target of Action
The primary target of [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a class-I isoform of Histone Deacetylases (HDACs), specifically HDAC2 . HDACs are a group of enzymes that catalyze the removal of acetyl groups from lysine residues in the tails of histone proteins . They play a crucial role in cellular processes such as proliferation, apoptosis, and differentiation .
Mode of Action
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol interacts with its target, HDAC2, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the enzyme, thereby preventing it from removing acetyl groups from histone proteins
Biochemical Pathways
The inhibition of HDAC2 by [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol affects various biochemical pathways. HDAC2 is involved in numerous cell-related processes, including cellular proliferation and apoptosis . By inhibiting HDAC2, the compound can potentially disrupt these processes, leading to downstream effects such as altered gene expression and cellular function .
Pharmacokinetics
Related compounds have shown desirable characteristics for anticancer compounds, suggesting that [1-(4-ethylphenyl)-1h-1,2,3-triazol-4-yl]methanol may also possess favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol’s action primarily involve the inhibition of HDAC2. This inhibition can lead to changes in gene expression and cellular function, potentially resulting in cytotoxicity . In fact, some related compounds have exhibited cytotoxicity up to 8-fold more potent than SAHA in certain human cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by substitution with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of Methanol Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, ethers, or esters.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like SOCl₂ (Thionyl chloride) for halogenation or acid anhydrides for esterification.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, ethers, or esters.
Comparación Con Compuestos Similares
- [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]ethanol
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring or variations in the alcohol group.
- Chemical Properties: Differences in reactivity, stability, and solubility.
- Applications: Unique applications based on their specific chemical properties and reactivity.
Conclusion
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in diverse chemical reactions and applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-9-3-5-11(6-4-9)14-7-10(8-15)12-13-14/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXEGXQTCKQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467332.png)
![N-ethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467333.png)
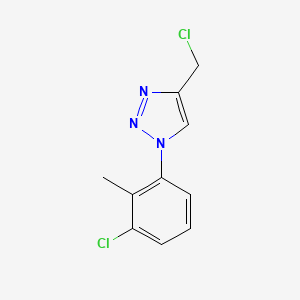
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467335.png)
![4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467336.png)
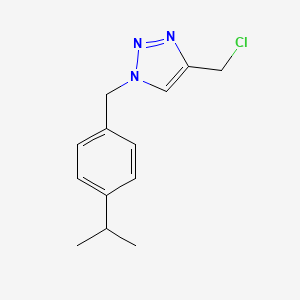
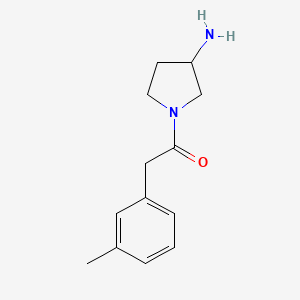
![{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467343.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467344.png)

![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)
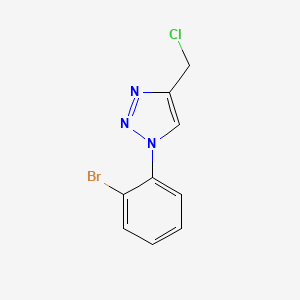
![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)
